molecular formula C21H28ClN3O6S2 B12725574 3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate CAS No. 97158-45-7

3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate

Cat. No.: B12725574
CAS No.: 97158-45-7
M. Wt: 518.0 g/mol
InChI Key: WORIVDLKTGNAQV-UHFFFAOYSA-N
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Description

3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the chlorophenyl and sulphonyl groups. The final steps involve the attachment of the propyl(dimethyl)ammonium group and the methanesulphonate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylsulfonyl derivatives: Compounds with similar sulfonyl groups.

    Pyrazole derivatives: Compounds containing the pyrazole ring structure.

    Ammonium salts: Compounds with similar ammonium groups.

Uniqueness

3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

97158-45-7

Molecular Formula

C21H28ClN3O6S2

Molecular Weight

518.0 g/mol

IUPAC Name

3-[[4-(4-chlorophenyl)sulfonyl-2-phenyl-3,4-dihydropyrazol-5-yl]oxy]-N,N-dimethylpropan-1-amine;methanesulfonic acid

InChI

InChI=1S/C20H24ClN3O3S.CH4O3S/c1-23(2)13-6-14-27-20-19(15-24(22-20)17-7-4-3-5-8-17)28(25,26)18-11-9-16(21)10-12-18;1-5(2,3)4/h3-5,7-12,19H,6,13-15H2,1-2H3;1H3,(H,2,3,4)

InChI Key

WORIVDLKTGNAQV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=NN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3.CS(=O)(=O)O

Origin of Product

United States

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